
copper;2-phenylethynyl-tri(propan-2-yl)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;2-phenylethynyl-tri(propan-2-yl)phosphanium is a complex organometallic compound that features a copper center coordinated to a 2-phenylethynyl ligand and three tri(propan-2-yl)phosphanium groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of copper;2-phenylethynyl-tri(propan-2-yl)phosphanium typically involves the use of Sonogashira coupling reactions. This method allows for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Copper;2-phenylethynyl-tri(propan-2-yl)phosphanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: Reduction reactions can convert the copper center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the tri(propan-2-yl)phosphanium groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require the presence of a suitable ligand and a coordinating solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield copper(II) complexes, while reduction reactions can produce copper(I) species. Substitution reactions result in the formation of new copper complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Copper;2-phenylethynyl-tri(propan-2-yl)phosphanium has several scientific research applications, including:
Wirkmechanismus
The mechanism by which copper;2-phenylethynyl-tri(propan-2-yl)phosphanium exerts its effects involves the coordination of the copper center to various ligands, which can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application. For example, in catalytic reactions, the copper center facilitates the formation and breaking of chemical bonds, while in biological systems, the compound may interact with cellular components to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II) complexes of 2,2′6′,2′′-terpyridine: These compounds have similar coordination environments and are used in similar applications, such as catalysis and biological studies.
Phenylethynyl-substituted tris(2-pyridylmethyl)amines:
Uniqueness
Copper;2-phenylethynyl-tri(propan-2-yl)phosphanium is unique due to its specific ligand environment, which imparts distinct reactivity and stability characteristics. The presence of the 2-phenylethynyl ligand and tri(propan-2-yl)phosphanium groups provides a combination of electronic and steric effects that influence the compound’s behavior in various chemical and biological contexts .
Eigenschaften
CAS-Nummer |
89989-53-7 |
|---|---|
Molekularformel |
C17H26CuP+ |
Molekulargewicht |
324.9 g/mol |
IUPAC-Name |
copper;2-phenylethynyl-tri(propan-2-yl)phosphanium |
InChI |
InChI=1S/C17H26P.Cu/c1-14(2)18(15(3)4,16(5)6)13-12-17-10-8-7-9-11-17;/h7-11,14-16H,1-6H3;/q+1; |
InChI-Schlüssel |
NMLHZZHCHXQUPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[P+](C#CC1=CC=CC=C1)(C(C)C)C(C)C.[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



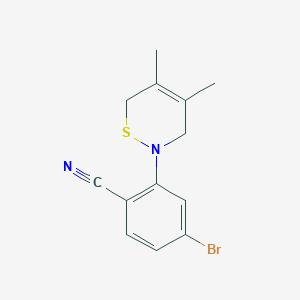
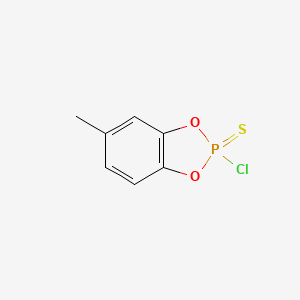
![{3-[(Cyclohexyloxy)methoxy]prop-1-yn-1-yl}benzene](/img/structure/B14373524.png)
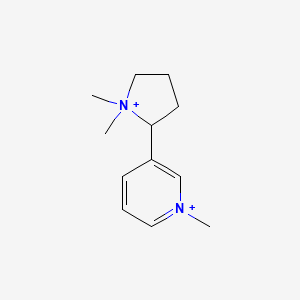

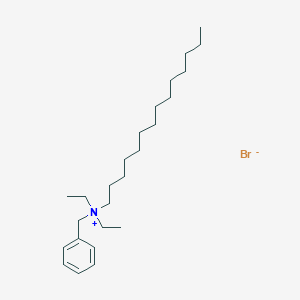

![1-(3-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373553.png)
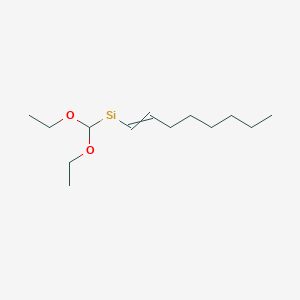
-lambda~5~-phosphanethione](/img/structure/B14373572.png)
![1-{3-Chloro-1-[(4-chlorophenyl)sulfanyl]-2,2-dimethylpropyl}-1H-imidazole](/img/structure/B14373577.png)
![4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}benzoate](/img/structure/B14373587.png)

